2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-4-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFFDTNCTMTMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride involves several steps. One common method includes the reaction of 2-methyl-4-hydroxypyrimidine with piperidine under controlled conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride is explored for its potential as a pharmacological agent . Its structural similarity to known bioactive compounds suggests it may exhibit antiviral or antineoplastic properties. Research indicates that derivatives of pyrimidine compounds often show activity against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .
Inhibitor Development
This compound has been studied as a selective inhibitor for specific protein targets involved in inflammatory responses. For instance, its role as an inhibitor of receptor-interacting protein 1 (RIP1) has been documented, highlighting its potential in treating conditions like systemic inflammatory response syndrome . The inhibition of RIP1 can lead to reduced necroptosis and inflammation, which are crucial in various pathological conditions.
Neuropharmacology
Given the piperidine moiety in its structure, this compound may also have implications in neuropharmacology. Compounds with similar structures have been known to interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression or anxiety .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes through its binding to specific sites on target molecules .
Comparison with Similar Compounds
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
2-Methyl-4-hydroxypyrimidine: A precursor in the synthesis of the compound.
Piperidine derivatives: Compounds with similar piperidine rings that exhibit comparable chemical properties.
Pyrimidine derivatives: Compounds with similar pyrimidine rings that are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which combines both piperidine and pyrimidine rings, leading to distinct chemical and biological properties .
Biological Activity
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride, with the molecular formula and a molecular weight of 266.17 g/mol, is a pyrimidine derivative that has garnered attention in various biological research contexts. This compound is characterized by a piperidine ring and a hydroxyl group, which contribute to its unique biological activity.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been shown to inhibit specific enzymes and receptors, leading to effects such as:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This action can suppress cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cell cycle regulation and apoptosis. The inhibition of CDKs plays a crucial role in its anticancer effects, while its antimicrobial properties are linked to its ability to disrupt cellular functions in pathogens.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
- Piperidine Substitution : Variations in the piperidine moiety can lead to different biological profiles, suggesting that optimizing this part of the molecule could yield more potent derivatives .
Case Studies
- Antioxidant Activity : In a study involving related pyrimidine derivatives, compounds similar to 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol were evaluated for antioxidant properties. The findings indicated that certain derivatives exhibited high antioxidant activity, suggesting potential health benefits .
- Enzyme Inhibition : A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, demonstrated that similar compounds could effectively inhibit this enzyme, highlighting the therapeutic potential of pyrimidine derivatives .
Comparative Analysis
A comparative analysis with other pyrimidine derivatives reveals that this compound possesses distinct advantages:
| Compound Name | Activity Profile | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | Not specified | Inhibits CDKs |
| 2-Diethylamino-6-methyl-pyrimidin-4-ol | Moderate Anticancer | Higher IC50 | Less potent than the target compound |
| 2-Isopropyl-6-methyl-pyrimidin-4-ol | Low Activity | Not specified | Demonstrates lower efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
